2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide
Description
Key structural features include:
- Benzothieno[3,2-d]pyrimidin-4-one core: Provides planar aromaticity for target binding.
- 9-Fluoro substituent: Enhances metabolic stability and electronic effects.
- N-(3-methoxyphenyl)acetamide side chain: Modulates solubility and receptor interactions.
This article compares its pharmacological and physicochemical properties with structurally related compounds, emphasizing substituent effects and core modifications.
Properties
IUPAC Name |
2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c1-26-12-5-2-4-11(8-12)22-15(24)9-23-10-21-17-16-13(20)6-3-7-14(16)27-18(17)19(23)25/h2-8,10H,9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHOJBMYLMNXSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of Benzothieno Pyrimidine Core: : Initial construction of the core structure through cyclization reactions.
Fluorination: : Introduction of the fluorine atom via selective halogenation.
Acetamide Formation: : Conversion of an intermediate to the acetamide derivative using acylation methods.
Substitution with Methoxyphenyl Group: : Final substitution reaction to attach the methoxyphenyl group.
Industrial Production Methods
Industrial-scale production often utilizes optimized synthetic routes that ensure high yield and purity. This includes solvent selection, temperature control, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can undergo oxidation, especially at the benzothieno ring, forming sulfoxides or sulfones.
Reduction: : Reduction reactions may target the carbonyl groups.
Substitution: : Various electrophilic and nucleophilic substitutions on the benzothieno pyrimidine core.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reagents such as sodium borohydride (NaBH₄).
Substitution: : Use of halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Reduced acetamide analogs.
Substitution: : Halogenated or methylated derivatives.
Scientific Research Applications
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide has diverse applications:
Chemistry: : Used as a building block for more complex molecules.
Biology: : Studies its interactions with proteins or nucleic acids.
Medicine: : Investigated for potential pharmacological activities.
Industry: : Used in materials science for specialized coatings or polymers.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Binding to Enzymes: : Inhibits or modulates enzyme activity.
Receptor Interaction: : Binds to certain receptors, altering cellular signaling pathways.
DNA Intercalation: : May intercalate with DNA, affecting gene expression.
Comparison with Similar Compounds
Core Structure Modifications
Thieno[3,2-d]pyrimidin-4-one vs. Benzothieno[3,2-d]pyrimidin-4-one
The compound 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide () shares a thieno[3,2-d]pyrimidin-4-one core (one benzene ring fewer than benzothieno). For example, benzothieno derivatives in showed IC50 values for COX-2 inhibition in the nanomolar range, while thieno analogs are less studied .
Quinazolin-4(3H)-one Derivatives
Quinazolinone-based acetamides () exhibited moderate anti-inflammatory activity (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide had ~60% inhibition of edema at 50 mg/kg vs. Diclofenac’s 70%). The benzothieno[3,2-d]pyrimidin-4-one core in the target compound likely offers superior COX-2 selectivity due to enhanced π-π interactions with the enzyme’s hydrophobic pocket .
Substituent Effects
Fluoro Substituent Position
- 9-Fluoro (Target Compound): The 9-fluoro group on the benzothieno ring may improve metabolic stability and electron-withdrawing effects, enhancing binding to COX-2’s active site.
- 6-Fluoro (): The compound 6-fluoro-N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide showed moderate activity (IR C=O stretch at 1734 cm⁻¹), but positional differences likely alter steric interactions with targets .
Acetamide vs. Sulfonamide Side Chains
- N-(3-methoxyphenyl)acetamide (Target) : The methoxy group improves lipophilicity (logP ~2.5 predicted), enhancing blood-brain barrier penetration compared to sulfonamide derivatives.
Physicochemical and Pharmacokinetic Properties
Key Findings
Core Structure: Benzothieno[3,2-d]pyrimidin-4-one derivatives generally outperform thieno and quinazolinone analogs in anti-inflammatory activity due to enhanced aromatic interactions .
Substituents :
- Fluoro at position 9 improves metabolic stability compared to position 6 or 5.
- Methoxyphenyl acetamide balances solubility and potency better than sulfonamides.
Safety : Acetamide derivatives (e.g., target compound) likely have lower ulcerogenic risk than sulfonamides, aligning with ’s findings on reduced gastrointestinal toxicity .
Biological Activity
The compound 2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide is a member of the benzothieno-pyrimidine class, which has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Structural Characteristics
The compound possesses a complex molecular structure characterized by:
- Benzothieno core : A fused benzothiophene and pyrimidine system.
- Fluoro substitution : The presence of a fluorine atom enhances electrophilic reactivity.
- Acetamide group : This functional group may contribute to its biological activity through interactions with biological targets.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Core Structure | Benzothieno-pyrimidine |
| Substituents | Fluoro, methoxyphenyl, acetamide |
| Molecular Formula | CHFNOS |
| Molecular Weight | 350.37 g/mol |
Antitumor Activity
Research indicates that benzothieno-pyrimidine derivatives exhibit significant antitumor properties. In vitro studies have demonstrated that compounds within this class can inhibit the proliferation of various cancer cell lines. For instance, derivatives have shown promising results against lung cancer cell lines such as A549 and HCC827.
Case Study: Antitumor Efficacy
In a study evaluating several derivatives, it was found that:
- Compound A (a related derivative) had an IC of 6.26 μM against HCC827 cells.
- Compound B showed similar activity with an IC of 6.48 μM.
These results suggest that structural modifications in the benzothieno-pyrimidine framework can lead to enhanced antitumor efficacy.
Antimicrobial Activity
The compound also displays potential antimicrobial properties. Preliminary studies have indicated activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Weak to Moderate |
| Candida albicans | Not evaluated |
The proposed mechanisms underlying the biological activities of this compound include:
- Kinase Inhibition : The compound has been investigated for its ability to inhibit various kinases involved in cancer progression.
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, inhibiting DNA-dependent enzymes which are crucial for cell proliferation.
Future Directions
Further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of 2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide. Potential areas for future investigation include:
- In vivo studies to assess efficacy and safety profiles.
- Molecular docking studies to explore binding affinities with specific biological targets.
- Modification of structural components to enhance bioactivity and reduce toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
